molecular formula C18H17NO6 B2548215 methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 612802-44-5

methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B2548215
CAS No.: 612802-44-5
M. Wt: 343.335
InChI Key: LKJPAWYTDDAKLF-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C18H17NO6 and its molecular weight is 343.335. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Structural Analysis

Synthesis and Electronic Structure : Research on related chromene derivatives emphasizes advancements in synthetic methodologies and the exploration of their electronic structures. For example, the synthesis of heteroannulated chromones through catalyzed condensation reactions highlights the chemical versatility and potential utility of chromene derivatives in developing new materials and molecules with desirable electronic properties (Halim & Ibrahim, 2017).

Crystal Structure and Biological Applications : The crystal structure analysis of palladium complexes with coumarin-derived ligands demonstrates the potential of chromene derivatives in coordination chemistry and their applications in catalysis and biologically active compounds (Budzisz et al., 2004).

Biological and Pharmacological Research

Antimicrobial Activity : Studies on coumarin derivatives have shown significant antimicrobial activities, suggesting that similar chromene compounds could be explored for antibacterial properties and the development of new antimicrobial agents (Govori et al., 2013).

Material Science and Optical Properties

Nonlinear Optical (NLO) Properties : Research into chromene derivatives' electronic structure and NLO properties has opened avenues for their application in material science, particularly in developing optical materials with potential uses in telecommunications and information processing (Arif et al., 2022).

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions suggest that the compound may have antioxidant properties, potentially protecting cells from oxidative damage . Additionally, it may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of cell signaling pathways . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation . These interactions can lead to changes in energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to specific proteins that facilitate its localization and accumulation in particular cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-22-18(21)16-14(9-5-6-11-13(7-9)24-8-23-11)15-10(20)3-2-4-12(15)25-17(16)19/h5-7,14H,2-4,8,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJPAWYTDDAKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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